Home > Products > Screening Compounds P102338 > N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide -

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide

Catalog Number: EVT-4730045
CAS Number:
Molecular Formula: C20H23ClN6O3S
Molecular Weight: 463.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06747775:

  • Compound Description: PF-06747775 (N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide) is a potent, irreversible inhibitor of mutant epidermal growth factor receptor (EGFR) []. It exhibits selectivity for EGFR mutants, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del, over wild-type EGFR []. This compound has demonstrated desirable ADME properties and is currently under evaluation in phase-I clinical trials for the treatment of mutant EGFR-driven non-small-cell lung cancer (NSCLC) [].

AMG 337:

  • Compound Description: AMG 337 ((R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one) is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase []. It displays robust antitumor activity in vivo and possesses favorable preclinical pharmacokinetic properties, including high unbound target coverage [].

PF-04254644:

  • Compound Description: PF-04254644 ((S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline) is a highly selective inhibitor of the c-Met receptor tyrosine kinase []. Despite its high selectivity for c-Met, PF-04254644 exhibits broad inhibition across the phosphodiesterase (PDE) family, leading to undesirable cardiovascular effects in rats, including myocardial degeneration []. This off-target activity against PDEs ultimately led to the termination of PF-04254644 as a preclinical candidate due to a narrow therapeutic window [].

PF-2545920:

  • Compound Description: PF-2545920 (2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline) is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor []. Developed using a structure-based drug design approach, PF-2545920 exhibits favorable brain penetration and drug-like properties, leading to its advancement as the first clinical candidate targeting PDE10A for the treatment of schizophrenia [].

Acrizanib (LHA510):

  • Compound Description: Acrizanib (LHA510), chemically known as N-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide, is a potent small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) []. Specifically designed for topical ocular delivery, Acrizanib shows efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure []. Its favorable properties make it a promising candidate for the treatment of neovascular age-related macular degeneration [].

Properties

Product Name

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

Molecular Formula

C20H23ClN6O3S

Molecular Weight

463.0 g/mol

InChI

InChI=1S/C20H23ClN6O3S/c1-25-14-18(11-22-25)31(29,30)27-9-2-3-16(13-27)20(28)23-19-8-10-26(24-19)12-15-4-6-17(21)7-5-15/h4-8,10-11,14,16H,2-3,9,12-13H2,1H3,(H,23,24,28)

InChI Key

SHZVQJCEMHTGNM-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN(C=C3)CC4=CC=C(C=C4)Cl

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN(C=C3)CC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.